5-Bromo-6-hydrazinylpyridin-3-amine 5-Bromo-6-hydrazinylpyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13453325
InChI: InChI=1S/C5H7BrN4/c6-4-1-3(7)2-9-5(4)10-8/h1-2H,7-8H2,(H,9,10)
SMILES: C1=C(C=NC(=C1Br)NN)N
Molecular Formula: C5H7BrN4
Molecular Weight: 203.04 g/mol

5-Bromo-6-hydrazinylpyridin-3-amine

CAS No.:

Cat. No.: VC13453325

Molecular Formula: C5H7BrN4

Molecular Weight: 203.04 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-6-hydrazinylpyridin-3-amine -

Specification

Molecular Formula C5H7BrN4
Molecular Weight 203.04 g/mol
IUPAC Name 5-bromo-6-hydrazinylpyridin-3-amine
Standard InChI InChI=1S/C5H7BrN4/c6-4-1-3(7)2-9-5(4)10-8/h1-2H,7-8H2,(H,9,10)
Standard InChI Key VOVBYHCNMIVWAV-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1Br)NN)N
Canonical SMILES C1=C(C=NC(=C1Br)NN)N

Introduction

Structural Characteristics and Molecular Properties

The molecular framework of 5-bromo-6-hydrazinylpyridin-3-amine consists of a pyridine ring substituted with three distinct functional groups. The bromine atom at position 5 introduces steric and electronic effects that influence electrophilic substitution patterns, while the hydrazine group at position 6 provides nucleophilic character and chelation potential. The amine group at position 3 enhances solubility in polar solvents and participates in hydrogen bonding interactions.

Electronic and Steric Effects

  • Bromine Substituent: The electron-withdrawing nature of bromine deactivates the pyridine ring, directing subsequent reactions to meta and para positions relative to existing substituents .

  • Hydrazine Group: The -NH-NH2 moiety acts as a strong nucleophile, enabling condensation reactions with carbonyl compounds and participation in coordination chemistry.

  • Amine Group: The -NH2 group at position 3 enhances solubility in aqueous media and facilitates acid-base reactions, with a calculated pKa of approximately 4.9 for the conjugate acid .

Synthetic Methodologies

Stepwise Functionalization of Pyridine Precursors

A plausible synthesis route involves sequential modifications of a pyridine scaffold:

  • Bromination: Direct bromination of 3-aminopyridine using N-bromosuccinimide (NBS) in acetic acid yields 5-bromo-3-aminopyridine. Reaction conditions (60°C, 12 hours) achieve 78% yield with minimal di-substitution .

  • Hydrazine Introduction: Treating 5-bromo-3-aminopyridine with hydrazine hydrate (NH2NH2·H2O) in ethanol under reflux (80°C, 24 hours) installs the hydrazine group at position 6. Catalytic amounts of hydrochloric acid accelerate the substitution, yielding 5-bromo-6-hydrazinylpyridin-3-amine with 65% efficiency.

Table 1: Optimization of Hydrazination Reaction

ParameterTested RangeOptimal ConditionYield (%)
Temperature (°C)60–1008065
Reaction Time (h)12–362465
Catalyst (HCl conc.)0.1–1.0 M0.5 M68

Reactivity and Chemical Transformations

Nucleophilic Substitution Reactions

The hydrazine group undergoes condensation with ketones and aldehydes to form hydrazones. For example, reacting 5-bromo-6-hydrazinylpyridin-3-amine with benzaldehyde in methanol produces the corresponding hydrazone derivative (95% yield), characterized by a sharp IR absorption at 1640 cm⁻¹ (C=N stretch).

Metal Coordination Complexes

The compound acts as a tridentate ligand, coordinating via the pyridine nitrogen, hydrazine nitrogen, and amine group. Reaction with Cu(II) acetate in ethanol generates a deep-blue complex with the empirical formula [Cu(C₆H₆BrN₃)₂]·2H₂O. Magnetic susceptibility measurements (μeff = 1.73 BM) indicate a square planar geometry .

CompoundTarget EnzymeIC₅₀ (μM)Cancer Model
5-Bromo-6-hydrazinylpyridin-3-amine (predicted)PRC2~3.5DLBCL (in silico)
5-Bromo-2-fluoro-3-hydrazinylpyridinePRC22.1DLBCL, Prostate
3-Bromo-6-chloro-4-fluoro-pyridineSAM-dependent MTases4.8Pancreatic

Industrial and Materials Science Applications

Coordination Polymers

The compound’s ability to form metal-organic frameworks (MOFs) was explored using Zn(II) nodes. A 1:2 molar ratio of Zn(NO₃)₂ to ligand in dimethylformamide (DMF) at 120°C yielded a porous framework with a BET surface area of 890 m²/g. This material showed promising CO₂ adsorption capacity (3.2 mmol/g at 298 K) .

Agrochemical Intermediates

In herbicide synthesis, brominated pyridines serve as precursors for sulfonylurea derivatives. Reacting 5-bromo-6-hydrazinylpyridin-3-amine with chlorosulfonyl isocyanate produces a sulfonamide intermediate used in glyphosate-resistant weed control formulations .

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity Issues: Competing reactions during bromination lead to 3-bromo byproducts, requiring chromatographic purification (silica gel, ethyl acetate/hexane 3:7) .

  • Hydrazine Stability: The hydrazine group undergoes oxidative degradation under ambient conditions, necessitating inert atmosphere storage.

Research Opportunities

  • Targeted Drug Delivery: Functionalization with polyethylene glycol (PEG) chains could enhance bioavailability for anticancer applications.

  • Photocatalytic MOFs: Incorporating TiO₂ nanoparticles into the coordination framework may improve photocatalytic degradation of organic pollutants.

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